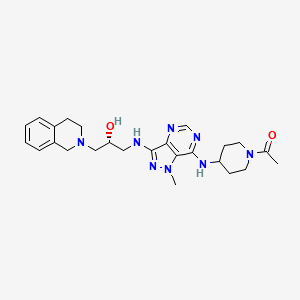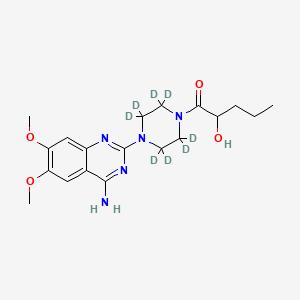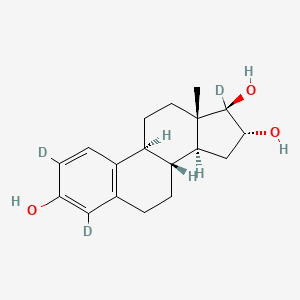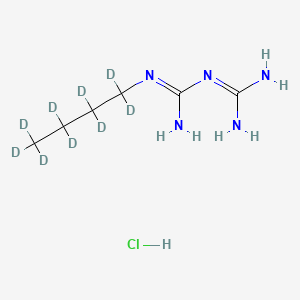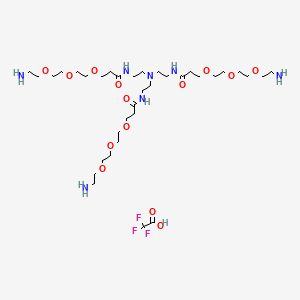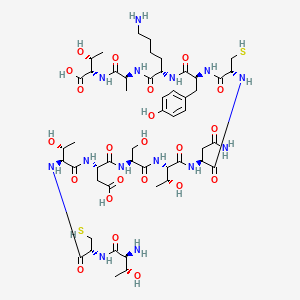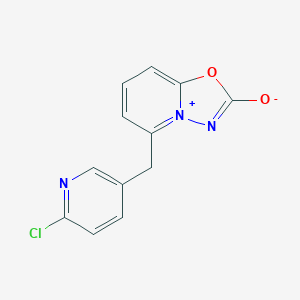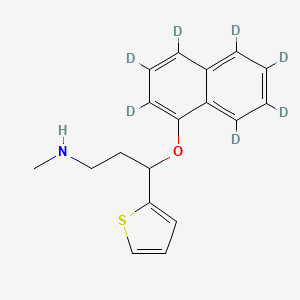
Duloxetine-naphthyl-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-Duloxetine-d7 is a deuterated form of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) commonly used in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. The deuterium atoms in (±)-Duloxetine-d7 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Duloxetine-d7 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the naphthalene ring system, introduction of the deuterium atoms, and coupling with the appropriate amine.
Formation of the Naphthalene Ring System: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Deuterium Atoms: Deuterium can be introduced through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis.
Coupling with Amine: The final step involves coupling the deuterated naphthalene derivative with an amine under conditions such as reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of (±)-Duloxetine-d7 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of specialized equipment for handling deuterium gas and other reagents.
化学反应分析
Types of Reactions
(±)-Duloxetine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield fully saturated derivatives.
科学研究应用
(±)-Duloxetine-d7 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of duloxetine.
Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of deuterated drugs.
Medicine: Used in preclinical and clinical studies to evaluate the efficacy and safety of deuterated SNRIs.
Industry: Applied in the development of new pharmaceuticals with improved metabolic stability and reduced side effects.
作用机制
The mechanism of action of (±)-Duloxetine-d7 is similar to that of duloxetine. It inhibits the reuptake of serotonin and norepinephrine by blocking their respective transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety. The deuterium atoms may also influence the compound’s interaction with metabolic enzymes, potentially leading to a longer duration of action.
相似化合物的比较
Similar Compounds
Duloxetine: The non-deuterated form, widely used as an SNRI.
Venlafaxine: Another SNRI with a similar mechanism of action.
Desvenlafaxine: An active metabolite of venlafaxine with similar therapeutic effects.
Uniqueness
(±)-Duloxetine-d7 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This can result in a longer duration of action and potentially fewer side effects compared to non-deuterated duloxetine.
属性
分子式 |
C18H19NOS |
|---|---|
分子量 |
304.5 g/mol |
IUPAC 名称 |
3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/i2D,3D,4D,6D,7D,8D,9D |
InChI 键 |
ZEUITGRIYCTCEM-GHYOIDBVSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |
规范 SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






